1-tert-Butoxy-3-Methylcyclohexene
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Overview
Description
1-tert-Butoxy-3-Methylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a tert-butoxy group and a methyl group
Preparation Methods
The synthesis of 1-tert-Butoxy-3-Methylcyclohexene typically involves the alkylation of 3-methylcyclohexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-tert-Butoxy-3-Methylcyclohexene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like ozone, leading to the formation of various oxygenated products.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming saturated derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include ozone for oxidation and hydrogen gas with a catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butoxy-3-Methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: It is used in the production of polymers and other materials due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-3-Methylcyclohexene involves its interaction with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexene ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
1-tert-Butoxy-3-Methylcyclohexene can be compared with other substituted cyclohexenes, such as:
1-tert-Butyl-3-Methylcyclohexene: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
3-Methylcyclohexene: Lacks the tert-butoxy group, resulting in different reactivity and applications.
1-tert-Butoxycyclohexene: Similar but without the methyl group, affecting its chemical properties and uses. The uniqueness of this compound lies in the combination of the tert-butoxy and methyl groups, which confer specific reactivity and stability characteristics.
Properties
CAS No. |
40648-24-6 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexene |
InChI |
InChI=1S/C11H20O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
LNFFARVHBDBDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)OC(C)(C)C |
Origin of Product |
United States |
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